molecular formula C14H11F2NO3S B124525 Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate CAS No. 113046-72-3

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Cat. No. B124525
CAS RN: 113046-72-3
M. Wt: 311.31 g/mol
InChI Key: UUJUEXKIHKGFTH-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is an ester of a fluorinated [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivative . It has been identified to have bactericidal activity .


Molecular Structure Analysis

The molecular formula of this compound is C14H11F2NO3S . It has a molecular weight of 311.31 . The InChI code is 1S/C14H11F2NO3S/c1-3-20-14(19)11-12(18)7-4-8(15)9(16)5-10(7)17-6(2)21-13(11)17/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 436.8±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.3±3.0 kJ/mol . The flash point is 218.0±28.7 °C . The index of refraction is 1.625 . The molar refractivity is 73.2±0.4 cm3 .

Scientific Research Applications

Synthetic Approaches and Key Intermediates

A notable application of ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is its role as a key intermediate in the synthesis of prulifloxacin, a fluoroquinolone antibiotic. Studies have described various synthetic routes to prepare this compound, emphasizing its significance in pharmaceutical synthesis. For example, a method involves starting from ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate through acetylation and cyclization, showcasing a practical and industry-applicable synthesis route (Cheng De-jun, 2004). Additionally, the compound is synthesized from 3,4-difluoroaniline by a series of reactions, highlighting a versatile approach to accessing this crucial intermediate (Zhang Wei, 2006).

Anticancer Research

The compound has also been studied in the context of anticancer research. Modifications of ethyl 4-hydroxyquinoline derivatives, related structurally to our compound of interest, have been explored for their cytotoxic activities against various cancer cell lines. This research area explores the potential of quinoline derivatives to enhance cytotoxic activity, thereby contributing to the development of new anticancer agents (M. K. Regal, S. Shabana, S. El‐Metwally, 2020).

Antibacterial Activity

Moreover, derivatives of this compound have been evaluated for their antibacterial activity. The structure-activity relationship (SAR) studies of these compounds contribute valuable insights into the design of quinolone antibacterials with improved efficacy and broader spectrum of action. For instance, a study on the QSAR of quinolone derivatives highlights the impact of substituents on antibacterial potency and DNA-gyrase inhibition, providing a pathway for the development of more potent antibacterial agents (J. Domagala et al., 1988).

Mechanism of Action

Target of Action

It is mentioned that this compound has bactericidal activity , suggesting that it may target bacterial cells or specific proteins within these cells.

Mode of Action

Given its bactericidal activity , it is likely that it interacts with its targets in a way that inhibits bacterial growth or survival

Biochemical Pathways

Given its bactericidal activity , it may affect pathways essential for bacterial survival or growth. The downstream effects of these pathway disruptions would likely include bacterial death or growth inhibition.

Result of Action

Given its bactericidal activity , it can be inferred that the compound likely causes bacterial death or inhibits bacterial growth.

properties

IUPAC Name

ethyl 6,7-difluoro-1-methyl-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S/c1-3-20-14(19)11-12(18)7-4-8(15)9(16)5-10(7)17-6(2)21-13(11)17/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJUEXKIHKGFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439044
Record name Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113046-72-3
Record name Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6,7-difluoro-1-methyl-4-oxo-, ethyl ester
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Q & A

Q1: What is the significance of Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in the synthesis of Prulifloxacin (NM441) [, ]. This compound represents a new generation of tricyclic quinolone antibacterial agents. The research highlights the development of a practical and efficient synthesis route for this key intermediate, potentially contributing to the large-scale production of Prulifloxacin.

Q2: What are the innovative synthetic strategies for 2-thioquinoline skeletons described in the research?

A2: The research presents two novel approaches to synthesize 2-thioquinoline skeletons []. The first involves the intramolecular cyclization of an N,S-acetal, synthesized from 2,4,5-trifluorobenzoic acid. The second utilizes a regioselective attack of ethyl acetate's lithium enolate on a unique 2-(methylthio)-4H-[3,1]benzothiazine-4-one, followed by intramolecular cyclization of the resulting β-ketoester. These new methods offer versatile pathways for constructing the 2-thioquinoline scaffold, potentially leading to new drug discoveries.

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